![molecular formula C17H21N3O2 B2627244 N-[[4-(4-甲基哌嗪-1-羰基)苯基]甲基]丁-2-炔酰胺 CAS No. 2411278-32-3](/img/structure/B2627244.png)
N-[[4-(4-甲基哌嗪-1-羰基)苯基]甲基]丁-2-炔酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Treatment of Pyruvate Kinase Deficiency
This compound has been associated with the treatment of conditions related to pyruvate kinase , such as pyruvate kinase deficiency . Pyruvate kinase deficiency (PKD) is a disease of the red blood cells caused by a deficiency of the pyruvate kinase R (PKR) enzyme .
Treatment of Thalassemia
The compound could potentially be used in the treatment of thalassemia , a blood disorder involving lower-than-normal amounts of an oxygen-carrying protein .
Treatment of Sickle Cell Disease
It could also be used in the treatment of sickle cell disease , a group of disorders that cause red blood cells to become misshapen and break down .
Treatment of Paroxysmal Nocturnal Hemoglobinuria
The compound could be beneficial in treating paroxysmal nocturnal hemoglobinuria , a rare disease in which red blood cells break down earlier than normal .
Treatment of Various Forms of Anemia
It could be used to treat various forms of anemia , including congenital anemias, hemolytic anemia, chronic hemolytic anemia caused by phosphoglycerate kinase deficiency, anemia of chronic diseases, non-spherocytic hemolytic anemia, or hereditary spherocytosis .
Inhibitor of PARP-1 Enzyme
The compound has shown strong inhibitory effects on the PARP-1 enzyme , which could have implications in cancer treatment .
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds. For example, it may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
Pharmaceutical Compositions
The compound can be used in the creation of pharmaceutical compositions. Both amorphous and crystalline hemisulfate salt forms of the compound have been provided, along with methods for their manufacture .
作用机制
属性
IUPAC Name |
N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-16(21)18-13-14-5-7-15(8-6-14)17(22)20-11-9-19(2)10-12-20/h5-8H,9-13H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSFVGNPJAWVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。